Apricitabine
Overview
Description
Apricitabine is a type of medicine known as a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself .
Synthesis Analysis
Apricitabine is a novel deoxycytidine analogue reverse transcriptase inhibitor that is undergoing clinical development for the treatment of HIV-1 infection . It is rapidly absorbed after oral administration, with peak plasma concentrations being attained approximately 1.5–2 hours after dosing . The pharmacokinetics of apricitabine were largely linear with respect to dose .
Molecular Structure Analysis
Apricitabine is a deoxycytidine analogue nucleoside reverse transcriptase inhibitor . Its formal name is 4-amino-1-[ (2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]-2 (1H)-pyrimidinone .
Chemical Reactions Analysis
Apricitabine is metabolized to apricitabine triphosphate . It is predominantly excreted via the kidneys, with no significant accumulation during repeated administration .
Physical And Chemical Properties Analysis
Apricitabine has a molar mass of 229.25 g·mol−1 . It is soluble in DMSO .
Scientific Research Applications
Pharmacokinetic Interactions
Apricitabine, a deoxycytidine analog reverse transcriptase inhibitor, has been studied for its interactions with other drugs. Notably, when coadministered with lamivudine, apricitabine’s formation of triphosphate in peripheral blood mononuclear cells is markedly reduced. This interaction suggests that apricitabine should not be combined with other deoxycytidine analogs in HIV treatment (Holdich, Shiveley, & Sawyer, 2007).
Antiretroviral Efficacy
Apricitabine has shown promising antiretroviral efficacy in both antiretroviral-naive and experienced HIV-infected patients. It is particularly effective against HIV strains with mutations that confer resistance to other nucleoside reverse transcriptase inhibitors (NRTIs), making it a potential treatment option for patients with NRTI resistance (Cahn et al., 2010).
Pharmacokinetic Properties
Studies have indicated that apricitabine is rapidly absorbed after oral administration with peak plasma concentrations attained within a few hours. Most of the drug is excreted in the urine as unchanged drug, showing a low potential for interactions with drugs metabolized in the liver. Its pharmacokinetics are largely linear with respect to dose (Holdich, Shiveley, & Sawyer, 2006).
Resistance Profile
Apricitabine exhibits a resistance profile that suggests a low potential for cross-resistance with currently available NRTIs. Its effectiveness in the presence of the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, makes it a suitable replacement for these drugs in resistant cases (Cahn & Wainberg, 2010).
Mitochondrial Toxicity Profile
Apricitabine has been compared with other reverse transcriptase inhibitors regarding their effects on mitochondrial DNA replication. The findings suggest that apricitabine has a favorable mitochondrial toxicity profile, which is crucial for long-term clinical use. This feature differentiates it from other NRTIs associated with mitochondrial toxicity (de Baar et al., 2007).
Safety And Hazards
Common adverse effects of Apricitabine are nausea, diarrhea, elevated blood levels of triglycerides, and upper respiratory infection . It is not associated with abnormal lipase levels, bone marrow suppression, or liver and kidney toxicity . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
properties
IUPAC Name |
4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCFYKJDVMSIR-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166974 | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apricitabine is a type of medicine called a nucleoside reverse transcriptase inhibitor (NRTI). NRTIs work by blocking reverse transcriptase, a protein that HIV needs to make more copies of itself. | |
Record name | Apricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Apricitabine | |
CAS RN |
160707-69-7, 143338-12-9 | |
Record name | Apricitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apricitabine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apricitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apricitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRICITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1YX059ML1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | APRICITABINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DND9Y3G72C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.